8-fluoro-4H-1,4-benzothiazin-3-one
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Overview
Description
8-fluoro-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a thiazinone ring structure. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4H-1,4-benzothiazin-3-one typically involves the use of anthranilic acid derivatives as starting materials. One common method involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of thiourea derivatives and their subsequent cyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinone ring to dihydro derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazinones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits enzyme inhibitory activity, making it a candidate for studying enzyme mechanisms.
Medicine: It has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-4H-1,4-benzothiazin-3-one involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various therapeutic effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-benzothiazin-4-ones: These compounds share a similar core structure but lack the fluorine atom at the 8th position.
2-amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom instead of sulfur in the thiazinone ring.
Uniqueness
8-fluoro-4H-1,4-benzothiazin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
8-fluoro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) |
InChI Key |
BGMFYGDNRGYRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C(=CC=C2)F |
Origin of Product |
United States |
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